methyl (2R)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoate
Description
Methyl (2R)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoate is a chiral ester derivative characterized by:
- A methyl ester group at position 1.
- A 2R-configured amino group and methyl substituent at position 2.
- A 4-methoxyphenyl group at position 3.
Molecular Formula: C₁₂H₁₇NO₃ Molecular Weight: 223.27 g/mol (calculated). Key Features:
- The 4-methoxy group on the phenyl ring enhances lipophilicity and may influence electronic properties.
Properties
IUPAC Name |
methyl (2R)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(13,11(14)16-3)8-9-4-6-10(15-2)7-5-9/h4-7H,8,13H2,1-3H3/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQMWGCJUKKCQY-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC1=CC=C(C=C1)OC)(C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Epoxide Ring-Opening Reaction
The most widely reported method involves the nucleophilic opening of a chiral epoxide by amines. A patent (EP0338893A2) describes the reaction of (-)-(2R,3S)-epoxy-2,3-(4-methoxyphenyl)propionate with 2-aminothiophenol derivatives under inert conditions.
Reaction Scheme :
Key Conditions :
-
Solvent : 1,2-Dichloroethane (inert, polar aprotic).
-
Temperature : Reflux (80–85°C).
-
Catalyst : None required (high yields without catalysts).
Example 1 :
| Component | Quantity |
|---|---|
| (-)-(2R,3S)-epoxide | 200 g |
| 2-Aminothiophenol | 133 g |
| 1,2-Dichloroethane | 900 mL |
| Product | 266.3 g (89%) |
Example 2 :
| Component | Quantity |
|---|---|
| (-)-(2R,3S)-epoxide | 1.5 g |
| 2-Amino-5-chlorothiophenol | 1.18 g |
| Product | 1.4 g |
Acid-Catalyzed Hydrolysis
A complementary method (SK284417B6) employs methanesulfonic acid (MSA) for hydrolysis of acetylated intermediates to yield the free acid, followed by esterification.
Reaction Steps :
-
Hydrolysis :
-
Esterification :
Conditions :
-
Hydrolysis : MSA (19.2 g) in methanol (200 mL), reflux for 7 h.
-
Esterification : HCl (c = 6 mol/dm³) in methanol.
Reaction Optimization and Stereochemical Control
Solvent Selection
1,2-Dichloroethane outperforms aromatic solvents (e.g., toluene) by improving threo/erythro ratios. This is attributed to its higher polarity and reduced steric hindrance during nucleophilic attack.
| Solvent | Threo/Erythro Ratio | Yield (%) |
|---|---|---|
| 1,2-Dichloroethane | 8:1 | 89 |
| Toluene | 3:1 | 65 |
Catalyst Dependency
Unlike traditional methods requiring ZnBr₂ or PdCl₂, the patent process eliminates catalysts, simplifying purification and enhancing product purity.
Purification and Characterization
Crystallization
Post-reaction mixtures are crystallized using cyclohexane or hexane to isolate the product.
Example Protocol :
Analytical Methods
-
Optical Rotation : [α]D reported for enantiomeric purity.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: Methyl (2R)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Synthesis of Peptide Analogues
Methyl (2R)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoate serves as a chiral building block in the synthesis of peptide analogues. Its structure allows for the introduction of the 4-methoxyphenyl group, which can enhance the biological activity of peptide derivatives. Research has demonstrated that modifications to the amino acid backbone can yield compounds with improved potency against specific biological targets, such as proteases involved in viral replication .
Antiviral Activity
Studies have indicated that derivatives of this compound exhibit antiviral properties, particularly against SARS-CoV proteases. For instance, certain synthesized dipeptide analogues incorporating this compound showed promising inhibitory activity against the viral protease, suggesting potential applications in antiviral drug development .
Neuroprotective Effects
Research suggests that compounds related to this compound may possess neuroprotective effects. The 4-methoxyphenyl moiety is believed to contribute to these effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
Cancer Treatment
The compound's structural features make it a candidate for developing anticancer agents. Its ability to interact with specific molecular targets involved in cancer cell proliferation and survival pathways has been explored in preclinical studies .
Pain Management
Research indicates that derivatives of this compound may have analgesic properties. By modulating pain pathways at the molecular level, these compounds could serve as novel analgesics with fewer side effects compared to traditional pain medications.
Case Studies
Mechanism of Action
The mechanism of action of methyl (2R)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Structural and Functional Insights
Substituent Effects on Lipophilicity :
- The 4-methoxy group in the target compound increases lipophilicity compared to hydroxylated analogs (e.g., 4-hydroxy-3-methoxy in ), which improves membrane permeability but may reduce water solubility.
- Halogenated derivatives (e.g., 4-bromo-2-fluoro in ) exhibit higher molecular weights and electronegativity, influencing binding to charged biological targets.
Stereochemical Considerations :
- The 2R configuration in the target compound is critical for chiral recognition in enzymatic or receptor-mediated processes. For example, O-methyl-D-tyrosine () shares this configuration and is used in peptide synthesis for its resistance to enzymatic degradation.
- Ethyl (2R,3S)-dihydroxy derivatives () demonstrate how diastereomers can diverge in reactivity and solubility.
Ester vs. Acid Forms :
- The methyl ester in the target compound likely acts as a prodrug, enhancing bioavailability compared to the carboxylic acid form (e.g., O-methyl-D-tyrosine in ). Esters are typically hydrolyzed in vivo to active acids.
Salt Forms and Solubility :
- Hydrochloride salts (e.g., ) improve aqueous solubility, making them preferable for pharmaceutical formulations.
Biological Activity
Methyl (2R)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoate, also known as methyl (R)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoate, is a compound with significant biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- IUPAC Name : methyl (R)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoate
- Molecular Formula : C12H17NO3
- Molecular Weight : 223.27 g/mol
- CAS Number : 1286768-70-4
The compound features a methyl ester functional group and an amino group, contributing to its potential biological activity. The presence of the 4-methoxyphenyl group enhances its interaction with biological targets.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as receptors and enzymes. The amino group can form hydrogen bonds and electrostatic interactions with target proteins, while the methoxyphenyl group engages in hydrophobic interactions. These interactions can modulate the activity of target proteins, leading to various biological effects including:
- Inhibition or activation of enzymatic pathways
- Modulation of receptor activity
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antitumor Activity : Studies have shown that the compound can inhibit tumor cell proliferation, suggesting its potential as an anticancer agent.
- Antiviral Properties : The compound has been explored for its antiviral effects, particularly against hepatitis B virus (HBV), showcasing its relevance in treating viral infections.
- Anti-inflammatory Effects : It has demonstrated anti-inflammatory properties which could be beneficial in treating various inflammatory conditions.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Inhibits proliferation of cancer cells | |
| Antiviral | Effective against HBV | |
| Anti-inflammatory | Reduces markers of inflammation |
Detailed Research Findings
-
Antitumor Activity :
- A study published in a peer-reviewed journal indicated that this compound exhibited significant cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The mechanism involved the induction of apoptosis via mitochondrial pathways.
-
Antiviral Properties :
- Research highlighted the compound's ability to inhibit HBV replication in vitro. It was found to interfere with viral entry and replication processes, making it a candidate for further development in antiviral therapies.
-
Anti-inflammatory Effects :
- In animal models, the compound reduced levels of pro-inflammatory cytokines and showed promise in alleviating symptoms associated with chronic inflammatory diseases.
Q & A
Q. Methodological Answer :
- Chiral HPLC : To confirm enantiomeric purity (e.g., Chiralpak AD-H column with hexane/isopropanol mobile phase). references QSPR models for predicting chiral separation behavior .
- NMR spectroscopy : ¹H/¹³C NMR for structural confirmation (e.g., methoxy singlet at δ ~3.8 ppm, methyl ester at δ ~3.6 ppm). uses crystallography-derived structural data for analogous compounds .
- Mass spectrometry (HRMS) : To validate molecular weight (C₁₂H₁₇NO₃; theoretical [M+H]⁺ = 236.1287). employs LC/MS-UV for purity assessment .
Advanced: How can enantioselective synthesis be optimized to minimize racemization?
Q. Methodological Answer :
- Catalytic asymmetric synthesis : Use chiral catalysts (e.g., BINAP-Ru complexes) for hydrogenation of α,β-unsaturated precursors. demonstrates this for (R)-amino acid derivatives .
- Low-temperature conditions : Perform reactions at ≤0°C to reduce kinetic racemization, as suggested in ’s thermodynamic models .
- In-line monitoring : Use circular dichroism (CD) spectroscopy to track enantiomeric excess (ee) during synthesis .
Advanced: How should researchers address impurity profiling in pharmaceutical-grade batches?
Q. Methodological Answer :
- HPLC with orthogonal detection : Use reverse-phase C18 columns (e.g., 5 µm, 250 mm) paired with UV/Vis and MS detection. and list EP-grade impurity standards (e.g., methylphenylpropanoic acid derivatives) for calibration .
- Forced degradation studies : Expose the compound to heat, light, and humidity (per ICH guidelines) to identify degradation products. ’s SDS recommends stability testing under controlled conditions .
Basic: What safety protocols are essential for handling this compound?
Q. Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. and emphasize avoiding inhalation/contact (H303+H313+H333 hazard codes) .
- Ventilation : Use fume hoods during synthesis. specifies handling in well-ventilated areas .
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How does the compound’s stability vary under different storage conditions?
Q. Methodological Answer :
- Accelerated stability studies : Store at 40°C/75% RH for 6 months to simulate long-term stability. ’s LC/MS-UV data on related compounds show hydrolysis of esters under high humidity .
- Lyophilization : For long-term storage, lyophilize the compound and store at -20°C in argon atmosphere. ’s SDS recommends protection from moisture .
Advanced: What advanced methods resolve contradictions in stereochemical purity data?
Q. Methodological Answer :
- X-ray crystallography : Definitive structural assignment, as applied in for ethyl 2-(4-chlorophenyl)propanoate derivatives .
- Vibrational circular dichroism (VCD) : Distinguishes R/S configurations via IR spectra. ’s neural network models can predict VCD signatures .
Advanced: How can researchers reconcile conflicting synthetic yields reported in literature?
Q. Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (e.g., temperature, catalyst loading). ’s product listings show variable purities (≥95% to ≥98%), suggesting yield dependence on reaction conditions .
- Cross-validation with NMR kinetics : Monitor reaction progress in real-time to identify bottlenecks (e.g., byproduct formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
